molecular formula C11H13N3O2 B11264774 (5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone

(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone

Cat. No.: B11264774
M. Wt: 219.24 g/mol
InChI Key: AAWWGLPBKPLHDX-UHFFFAOYSA-N
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Description

(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone is a compound that features a pyrazole ring substituted with hydroxy and methyl groups, and a pyridine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines for further substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of (5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole and pyridine rings can interact with enzyme active sites or receptor binding pockets, modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyridine ring in (5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C11H13N3O2/c1-8-7-11(2,16)14(13-8)10(15)9-3-5-12-6-4-9/h3-6,16H,7H2,1-2H3

InChI Key

AAWWGLPBKPLHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)O)C(=O)C2=CC=NC=C2

Origin of Product

United States

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